![molecular formula C27H31N5O3 B2604850 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-69-8](/img/no-structure.png)

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

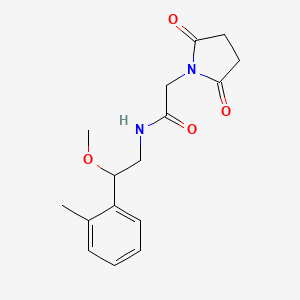

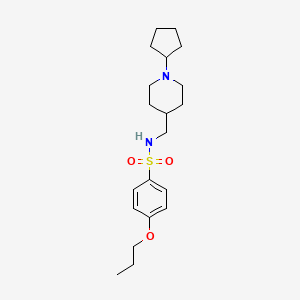

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H31N5O3 and its molecular weight is 473.577. The purity is usually 95%.

BenchChem offers high-quality 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonism and Binding Affinity

Compounds related to the one mentioned, particularly those with pyrimido- and purinedione cores, have been studied for their affinity and antagonistic properties toward adenosine receptors (ARs). A study by Szymańska et al. (2016) on a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones revealed their interactions with human and rat adenosine receptors. The research showed that specific substitutions on the purinedione structure could significantly influence AR binding affinities, highlighting the importance of structural variations in modulating receptor interactions. This suggests that similar compounds, such as 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, could be tailored for specific receptor targeting, offering potential therapeutic applications (Szymańska et al., 2016).

Neuropharmacological Potential

Jurczyk et al. (2004) explored 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as ligands for serotonin (5-HT) and dopamine receptors, revealing high affinity for 5-HT(1A) and moderate affinity for other receptor types. This research indicates the potential for compounds with similar structural frameworks to be developed as neuropharmacological agents, particularly in the treatment of mood disorders and other neurological conditions (Jurczyk et al., 2004).

Anti-inflammatory Properties

A study by Kaminski et al. (1989) on derivatives based on the pyrimidopurinedione structure demonstrated anti-inflammatory activity comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that modifications to the purinedione core, similar to those in 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, could yield novel anti-inflammatory agents with potentially reduced side-effect profiles (Kaminski et al., 1989).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-pentyluracil followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "1,7-dimethyl-3-pentyluracil", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-pentyluracil in the presence of acetic anhydride and sodium acetate to form 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)uracil.", "Step 2: Cyclization of 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)uracil in the presence of hydrochloric acid to form 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine.", "Step 3: Oxidation of 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine with sodium hydroxide and ethanol to form 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |

CAS RN |

876151-69-8 |

Product Name |

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |

Molecular Formula |

C27H31N5O3 |

Molecular Weight |

473.577 |

IUPAC Name |

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H31N5O3/c1-4-5-9-16-30-25(33)23-24(29(3)27(30)34)28-26-31(17-19(2)18-32(23)26)20-12-14-22(15-13-20)35-21-10-7-6-8-11-21/h6-8,10-15,19H,4-5,9,16-18H2,1-3H3 |

InChI Key |

IKURVHZADNRVLB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)

![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)

![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)

![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)